5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

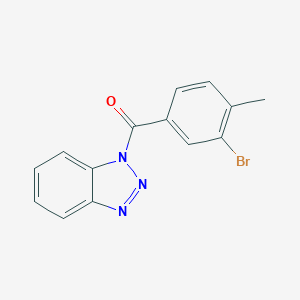

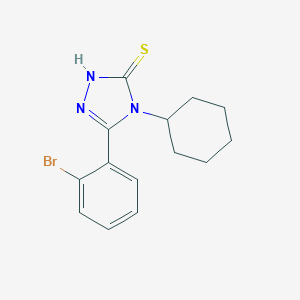

The compound “5-(2-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 2-bromophenyl group, a cyclohexyl group, and a thiol group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl, cyclohexyl, and thiol groups would all add distinct characteristics to the molecule’s overall structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic bromine on the phenyl ring, the nucleophilic sulfur in the thiol group, and the potential for the triazole ring to act as a ligand .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without halogens .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

The synthesis and investigation of antimicrobial and antifungal activities of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, derived from 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, revealed that these compounds exhibit significant antimicrobial and antifungal effects. The most active compound identified was 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole (IIi), which demonstrated a notable antifungal and antimicrobial effect. It was found that the antimicrobial effect increased with the length of the carbon radical, suggesting a structure-activity relationship that could guide the development of new antimicrobial agents (Safonov & Panasenko, 2022).

Chemical Synthesis and Characterization

Research on the synthesis, structure, and evaluation of triazole-thiol derivatives, including those with a cyclohexyl substituent, indicates a focus on exploring the relationship between chemical structure and biological activity. The alkylation and aminomethylation of new 4,5-Substituted 4H-1,2,4-Triazole-3-thiols, aiming to discover efficient compounds with antitumor activity, showcases the potential of these derivatives in therapeutic applications (Kaldrikyan, Minasyan, & Melik-Ogandzhanyan, 2013).

Biological Activity Prediction

An analysis focusing on S-derivatives of triazole-thiols explored the relationship between predicted biological activity and chemical structure. This study employed virtual screening to predict activities against a range of biological targets, highlighting the versatility of triazole derivatives in potentially exhibiting antitumor, antiviral, antibacterial, and antioxidant activities. Such predictions are crucial for guiding future research and development efforts in drug discovery (Bigdan, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-bromophenyl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABXUZQWJPPXDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NNC2=S)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Quinoxalinyl)phenyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B388620.png)

![5-Bromo-2-[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B388624.png)

![4,4'-Bis{[(3-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B388625.png)

![1,8-Dibromo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B388627.png)

![4-fluoro-N-[4-(9-{4-[(4-fluorobenzoyl)amino]phenyl}-10-oxo-9,10-dihydro-9-anthracenyl)phenyl]benzamide](/img/structure/B388628.png)

![Propyl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B388629.png)

![4-(Dodecylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B388633.png)

![Ethyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B388637.png)

![(9s,10s)-13-(3-acetylphenyl)-9,10-dimethyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B388639.png)

![3-[(3-bromoanilino)methyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B388640.png)

![2-(4-Methoxyphenyl)-2-oxoethyl 2-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoate (non-preferred name)](/img/structure/B388641.png)

![1-{4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}ethanone](/img/structure/B388642.png)